8-Bromo-2-(trifluoromethyl)quinolin-4-amine
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Overview
Description
8-Bromo-2-(trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H6BrF3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to the quinoline ring. These modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination. The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which are facilitated by the presence of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide can be used for nucleophilic substitution of the bromine atom.
Oxidation: Common oxidizing agents like potassium permanganate can be used.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Azido derivatives.
Oxidation: Quinoline N-oxides.
Cross-Coupling: Various biaryl derivatives.
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as microtubules. It acts as a microtubule-targeted agent, disrupting the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule inhibitors like colchicine.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 2-(Trifluoromethyl)quinolin-4-amine
- 8-Bromoquinoline
Comparison: 8-Bromo-2-(trifluoromethyl)quinolin-4-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom facilitates various substitution reactions .
Properties
CAS No. |
874818-02-7 |
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Molecular Formula |
C10H6BrF3N2 |
Molecular Weight |
291.07 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-6-3-1-2-5-7(15)4-8(10(12,13)14)16-9(5)6/h1-4H,(H2,15,16) |
InChI Key |
UPUIFXYHEOBWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2N)C(F)(F)F |
Origin of Product |
United States |
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